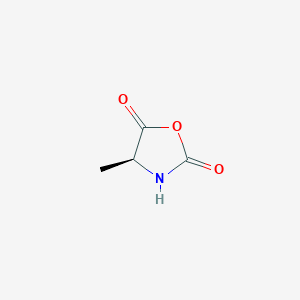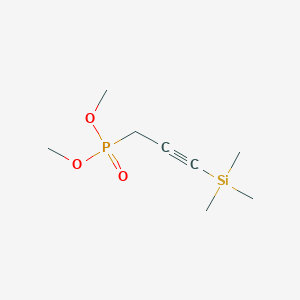
4-(Hydroxymethyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxymethyl)nicotinonitrile, also known as HONH4, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HONH4 is a derivative of nicotinonitrile and has been found to possess several unique properties that make it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 4-(Hydroxymethyl)nicotinonitrile is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-(Hydroxymethyl)nicotinonitrile has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
4-(Hydroxymethyl)nicotinonitrile has been found to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. 4-(Hydroxymethyl)nicotinonitrile has also been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(Hydroxymethyl)nicotinonitrile for lab experiments is its high potency. 4-(Hydroxymethyl)nicotinonitrile has been found to be highly effective at inhibiting the growth of cancer cells, which makes it an ideal candidate for testing in preclinical studies. However, one of the limitations of 4-(Hydroxymethyl)nicotinonitrile is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4-(Hydroxymethyl)nicotinonitrile. One area of research is in the development of novel anti-cancer drugs that are based on the structure of 4-(Hydroxymethyl)nicotinonitrile. Another area of research is in the development of new synthesis methods that can improve the yield and purity of 4-(Hydroxymethyl)nicotinonitrile. Finally, there is a need for further research on the mechanism of action of 4-(Hydroxymethyl)nicotinonitrile, which could help to identify new targets for drug development.
Métodos De Síntesis
4-(Hydroxymethyl)nicotinonitrile can be synthesized through a multi-step process that involves the reaction of nicotinonitrile with formaldehyde and hydrogen gas. The resulting product is then treated with hydroxylamine to yield 4-(Hydroxymethyl)nicotinonitrile. This synthesis method has been extensively studied and has been found to be highly efficient and reproducible.
Aplicaciones Científicas De Investigación
4-(Hydroxymethyl)nicotinonitrile has been found to have several potential applications in scientific research. One of the most promising areas of research is in the development of anti-cancer drugs. 4-(Hydroxymethyl)nicotinonitrile has been found to have potent anti-cancer properties and has been shown to inhibit the growth of several types of cancer cells.
Propiedades
Número CAS |
157650-27-6 |
|---|---|
Nombre del producto |
4-(Hydroxymethyl)nicotinonitrile |
Fórmula molecular |
C7H6N2O |
Peso molecular |
134.14 g/mol |
Nombre IUPAC |
4-(hydroxymethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H6N2O/c8-3-7-4-9-2-1-6(7)5-10/h1-2,4,10H,5H2 |
Clave InChI |
HXEFYCZWBJQTHL-UHFFFAOYSA-N |
SMILES |
C1=CN=CC(=C1CO)C#N |
SMILES canónico |
C1=CN=CC(=C1CO)C#N |
Sinónimos |
3-Pyridinecarbonitrile,4-(hydroxymethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1S,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-10,14,20,20-tetramethyl-11,15,18-trioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate](/img/structure/B117580.png)











